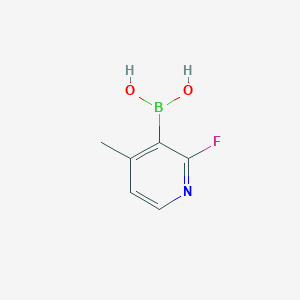

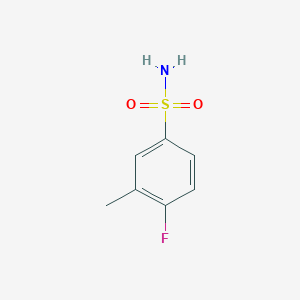

4-Fluoro-3-methylbenzenesulfonamide

説明

4-Fluoro-3-methylbenzenesulfonamide is a compound that is part of a broader class of benzenesulfonamide derivatives. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance the selectivity and potency of these molecules in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors , and has been implicated in the inhibition of human carbonic anhydrases .

Synthesis Analysis

The synthesis of 4-fluoro-3-methylbenzenesulfonamide-related compounds involves various chemical reactions and methodologies. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are selective COX-2 inhibitors, includes the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring, which has been found to preserve COX-2 potency and increase selectivity . Another example is the use of N-Fluorobenzenesulfonimide (NFSI) as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to synthesize azepino[4,5-b]indole derivatives .

Molecular Structure Analysis

The molecular structure of 4-fluoro-3-methylbenzenesulfonamide and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative have been investigated, revealing two-dimensional architectures and intermolecular interactions through Hirshfeld surface analysis . Additionally, the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using NMR spectroscopy, providing insights into the stoichiometry and the nature of the inhibitor-enzyme complex .

Chemical Reactions Analysis

The chemical reactivity of 4-fluoro-3-methylbenzenesulfonamide and related compounds includes various transformations. For instance, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst has been developed, leading to the formation of N-demethylated amides and formaldehyde . Moreover, the metal-free remote oxidative benzylic C–H amination of 4-methylanilides with N-fluorobenzenesulfonimide has been reported, showcasing the ability to form C(sp3)–N bonds under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methylbenzenesulfonamide derivatives are influenced by the presence of the fluorine atom and the sulfonamide group. The introduction of fluorine atoms into the benzenesulfonamide ring has been shown to increase binding potency towards carbonic anhydrase isozymes, with some fluorinated compounds exhibiting nanomolar binding potency . The crystallographic characterization of these compounds provides further insights into their physical properties, such as crystal system, space group, and hydrogen bonding patterns .

科学的研究の応用

1. Molecular Structure and Dynamics

- Quantum Chemical and Molecular Dynamic Simulation Studies: 4-Fluoro-3-methylbenzenesulfonamide derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to understand these properties (Kaya et al., 2016).

2. Crystallography and Solid-State Characterization

- Single-Crystal X-ray and Solid-State NMR Characterisation: A structural investigation of AND-1184, a derivative of 4-Fluoro-3-methylbenzenesulfonamide, has been conducted. This includes the study of its crystal systems and the use of solid-state NMR combined with quantum-chemical calculations (Pawlak et al., 2021).

3. Applications in Chemical Synthesis

- Synthesis of Chemical Compounds: The compound has been utilized in the synthesis of various chemical entities, including its role in reactions like the fluorination of 2-aminopyrimidines and the enantioselective fluorination of 2-oxindoles (Wang et al., 2017); (Wang et al., 2014).

4. Medical Research Applications

- Anticancer and Antibacterial Activities: Research has explored the potential of 4-Fluoro-3-methylbenzenesulfonamide derivatives in medical applications. Studies include their effectiveness in DNA binding, DNA cleavage, genotoxicity, and anticancer activity, as well as their role in inhibiting bacterial growth and lipoxygenase for potential therapeutic applications (González-Álvarez et al., 2013); (Abbasi et al., 2017).

5. Crystallographic and Hirshfeld Surface Analyses

- Investigation of Crystal Structures and Hirshfeld Surfaces: The crystal structures of various derivatives of 4-Fluoro-3-methylbenzenesulfonamide have been analyzed, focusing on intermolecular interactions and packing patterns. Hirshfeld surface analyses have been conducted to understand the significance of these interactions (Suchetan et al., 2015); (Suchetan et al., 2016).

Scientific Research Applications of 4-Fluoro-3-methylbenzenesulfonamide

1. Quantum Chemistry and Corrosion Inhibition

- Quantum Chemical and Molecular Dynamic Simulation Studies: Research has explored the use of derivatives of 4-Fluoro-3-methylbenzenesulfonamide in inhibiting corrosion of iron, employing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

2. Crystallography and Material Science

- Single-Crystal X-ray and Solid-State NMR Characterization: Studies have been conducted on the structural investigation of compounds like AND-1184, a derivative of 4-Fluoro-3-methylbenzenesulfonamide, using single-crystal X-ray and solid-state NMR techniques (Pawlak et al., 2021).

3. Chemical Synthesis

- Fluorination of Chemical Compounds: This compound is used in the chemical synthesis of various compounds, such as in the fluorination of 2-aminopyrimidines and in the enantioselective fluorination of 2-oxindoles (Wang et al., 2017); (Wang et al., 2014).

4. Medical Applications

- DNA Binding and Anticancer Activity: Some derivatives of 4-Fluoro-3-methylbenzenesulfonamide have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating their potential in medical research (González-Álvarez et al., 2013).

5. Crystal Structures and Hirshfeld Surface Analyses

- Investigation of Crystal Structures and Hirshfeld Surfaces: The crystal structures and intermolecular interactions of related compounds have been investigated, employing Hirshfeld surface analyses to understand these interactions in detail (Suchetan et al., 2015); (Suchetan et al., 2016).

作用機序

特性

IUPAC Name |

4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOSJURBNPIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368421 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzenesulfonamide | |

CAS RN |

379254-40-7 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。